(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid
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Description
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO6S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibition properties, have been studied to understand their effect on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These studies aim to identify metabolic engineering strategies to increase microbial robustness against the inhibitory effects of carboxylic acids, which include damage to the cell membrane and a decrease in internal pH. Such research is crucial for optimizing the fermentative production of biorenewable chemicals (Jarboe et al., 2013).
Biologically Active Compounds of Plants
Research on natural carboxylic acids from plants focuses on their antioxidant, antimicrobial, and cytotoxic activities. These studies investigate the structure-activity relationships of various carboxylic acids, aiming to harness their biological activities for potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Solvent Developments for Carboxylic Acids
The extraction of carboxylic acids from aqueous streams using solvents like ionic liquids and organophosphorous extractants is another area of application. This research is driven by the need to recover carboxylic acids efficiently for their use as precursors in the production of bio-based plastics, highlighting the environmental and industrial relevance of carboxylic acids (Sprakel & Schuur, 2019).
Advances in Bio-Valorization
The microbial production of medium-chain carboxylic acids (MCCAs) from organic waste showcases the potential of carboxylic acids in sustainable chemical synthesis. This research focuses on microbial metabolism and the influence of external factors like electricity on MCCAs formation, presenting a pathway towards net-zero carbon emission energy systems (Liu et al., 2023).
Properties
IUPAC Name |
(2S,3aS,7aS)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20)/t11-,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBSPFGCOKKLJM-UBHSHLNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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